molecular formula C10H13ClN4O B8433368 2-chloro-8-isopropyl-5-methyl-7,8-dihydro-5H-pteridin-6-one

2-chloro-8-isopropyl-5-methyl-7,8-dihydro-5H-pteridin-6-one

Cat. No. B8433368
M. Wt: 240.69 g/mol
InChI Key: PJBZJZQSXUMBQE-UHFFFAOYSA-N
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Patent
US08410100B2

Procedure details

2-Chloro-8-isopropyl-7,8-dihydro-5H-pteridin-6-one (28 g; 0.118 mol) in Dimethylacetamide (100 ml) was cooled to −5° C. and iodomethane (8.839 ml; 0.141 mmol)) was quickly added. Then, NaH (7.1 g; 0.177 mmol) was added in portions. After 1 h the reaction mixture was allowed to reach room temperature and was maintained at that temperature until complete conversion of the starting material into the desired product. The reaction mixture was diluted with water and ice and the precipitate formed was filtered and dried in vacuo. 20 g (0.083 mol; 70% yield) of a white powder were obtained.
Name
2-Chloro-8-isopropyl-7,8-dihydro-5H-pteridin-6-one
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.839 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.1 g
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[CH:10][C:9]2[NH:8][C:7](=[O:12])[CH2:6][N:5]([CH:13]([CH3:15])[CH3:14])[C:4]=2[N:3]=1.I[CH3:17].[H-].[Na+]>CC(N(C)C)=O>[Cl:1][C:2]1[N:11]=[CH:10][C:9]2[N:8]([CH3:17])[C:7](=[O:12])[CH2:6][N:5]([CH:13]([CH3:15])[CH3:14])[C:4]=2[N:3]=1 |f:2.3|

Inputs

Step One
Name
2-Chloro-8-isopropyl-7,8-dihydro-5H-pteridin-6-one
Quantity
28 g
Type
reactant
Smiles
ClC1=NC=2N(CC(NC2C=N1)=O)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
8.839 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
7.1 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=2N(CC(N(C2C=N1)C)=O)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.